2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride
Overview
Description
2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride, also known as THPD, is a synthetic compound that has been used in a variety of scientific research applications. THPD is an organic compound with a molecular weight of 256.6 g/mol, and is a pale yellow crystalline solid. It is soluble in water and has a melting point of 144-146°C. THPD is a versatile compound that has been used in a variety of scientific research applications, including drug discovery and development, biochemistry and physiology research, and laboratory experiments.
Scientific Research Applications
Chemical Synthesis and Anticancer Activity
2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride and its derivatives have been extensively studied for their potential in medicinal chemistry, particularly in the synthesis of compounds with anticancer properties. For instance, substituted 1,3,4-oxadiazolyl tetrahydropyridines, which incorporate a tetrahydropyridine (THP) moiety similar to the subject compound, have been synthesized and evaluated for their anticancer activities. Such compounds are noted for their moderate cytotoxicity against MCF-7 breast cancer cell lines, indicating their potential utility in cancer treatment (Redda & Gangapuram, 2007).
Chemical Transformations and Novel Compounds
The compound also finds relevance in the study of chemical transformations, where its derivatives have been used to synthesize novel compounds. For example, transformations of certain dihydropyridine derivatives under acid catalysis have led to the unexpected formation of derivatives like 5,6-dihydropyridin-2(1H)-one and thiazolo[3,2-a]pyridine, showcasing the compound's versatility in chemical reactions (Nedolya et al., 2018).
Muscarinic Agonist Derivatives and Antipsychotic Activity
Additionally, derivatives of this compound have been used in the design and synthesis of novel muscarinic agonists. One such study involved synthesizing tetra(ethylene glycol) derivatives with various hydrophilic spacers and assessing their binding and activity at different muscarinic receptor subtypes. These compounds, particularly when they featured certain structural modifications, showed increased binding affinity and functional efficacy at specific receptor subtypes. Notably, some derivatives exhibited antipsychotic activity, suggesting potential applications in treating disorders like schizophrenia (Tejada et al., 2006).
Mechanism of Action
Target of Action
The primary target of 2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride is currently unknown. This compound is a synthetic organic compound that has been developed for various scientific and research purposes. .
Mode of Action
For instance, TPMPA, a compound with a similar tetrahydropyridinyl structure, is known to act as a competitive antagonist of GABA C receptors .
properties
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S.2ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;;/h1,5-6,9H,2-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTINDTBQRJTKDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=NC=CS2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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